molecular formula C24H26N8 B1193207 NEU-4438

NEU-4438

Cat. No.: B1193207
M. Wt: 426.528
InChI Key: LFNQOALWYMCTGA-XHLNEMQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NEU-4438 is a novel potent inhibitor of human African Trypanosomiasis (HAT) with improved aqueous solubility.

Properties

Molecular Formula

C24H26N8

Molecular Weight

426.528

IUPAC Name

(E)-1-Methyl-7-(2-(4-methyl-1,4-diazepan-1-yl)pyrimidin-5-yl)-N-(pyrazin-2-yl)quinolin-4(1H)-imine

InChI

InChI=1S/C24H26N8/c1-30-9-3-10-32(13-12-30)24-27-15-19(16-28-24)18-4-5-20-21(6-11-31(2)22(20)14-18)29-23-17-25-7-8-26-23/h4-8,11,14-17H,3,9-10,12-13H2,1-2H3/b29-21+

InChI Key

LFNQOALWYMCTGA-XHLNEMQHSA-N

SMILES

CN1CCN(C2=NC=C(C3=CC(N(C)C=C/4)=C(C=C3)C4=N\C5=NC=CN=C5)C=N2)CCC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NEU-4438;  NEU4438;  NEU 4438

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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